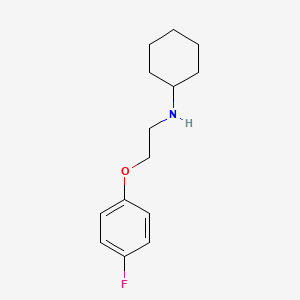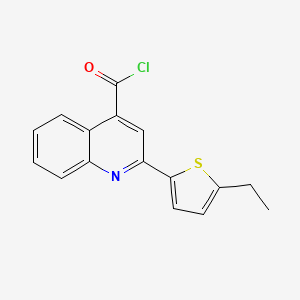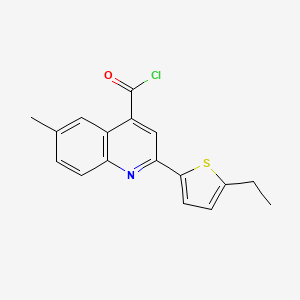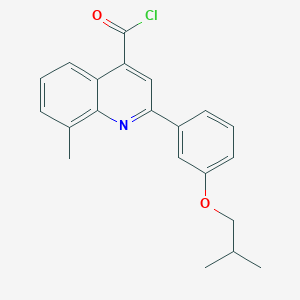
2-(3-Isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Descripción general
Descripción
“2-(3-Isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride” is a chemical compound that is classified under the family of quinoline-4-carbonyl chlorides. It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of this compound is C21H20ClNO2 . Its average mass is 353.842 Da and its monoisotopic mass is 353.118256 Da .Aplicaciones Científicas De Investigación
Complex Formation and Ligand Reactivity
- Palladium Complexes: Benzo[h]quinoline and 8-methylquinoline, chemically related to 2-(3-Isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride, have been studied for their ability to form complexes with palladium. These complexes demonstrate interesting properties such as bridge cleavage reactions and unusual Pd⋯H–C interactions (Deeming et al., 1978).
Analytical Chemistry and Fluorescence
- Fluorescence Derivatization Reagent: 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, closely related to the compound , has been used as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography. This suggests potential applications in analytical chemistry (Yoshida et al., 1992).
Organometallic Chemistry
- Rhodium and Copper Complexes: The formation of organorhodium(III) complexes with 8-methylquinoline, a compound similar to 2-(3-Isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride, suggests potential applications in organometallic chemistry and catalysis. Additionally, Copper(I) chloride has been shown to react with a solution of sodium 2-methylquinolin-8-olate to form a tetranuclear copper(I) carbonyl complex, which could have implications in coordination chemistry (Nonoyama, 1974; Pasquali et al., 1983).
Synthetic Organic Chemistry
- Heterocyclic Compound Synthesis: Quinoline derivatives, which include molecules like 2-(3-Isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride, are frequently utilized in the synthesis of various heterocyclic compounds. These syntheses contribute to pharmaceutical and organic material research (Elkholy & Morsy, 2006; Avetisyan et al., 2004).
Chemosensors and Colorimetric Analysis
- Mercury Sensing: 8-Hydroxyquinoline benzoates with azo substituents, similar in structure to 2-(3-Isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride, have been synthesized for selective sensing of Hg2+ ions. These compounds exhibit distinct spectral changes upon interaction with mercury, making them valuable in environmental monitoring and colorimetric analysis (Cheng et al., 2008).
Propiedades
IUPAC Name |
8-methyl-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO2/c1-13(2)12-25-16-8-5-7-15(10-16)19-11-18(21(22)24)17-9-4-6-14(3)20(17)23-19/h4-11,13H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXQZBHGLMUVTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)OCC(C)C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



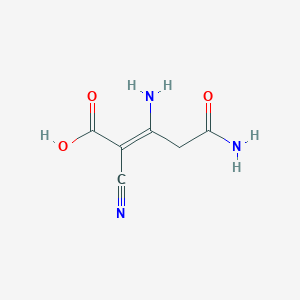
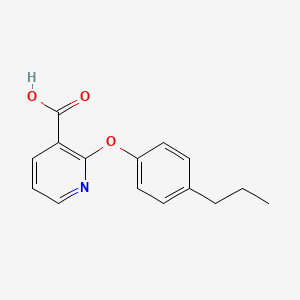
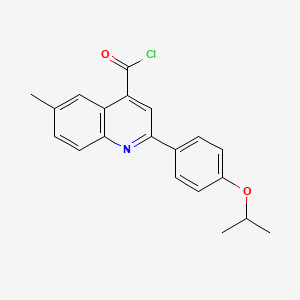
![4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1393856.png)
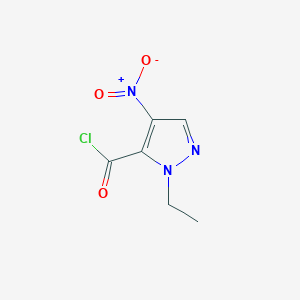
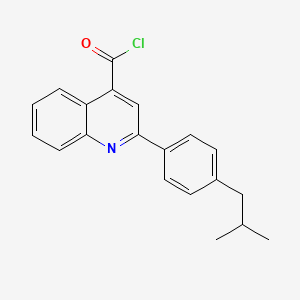
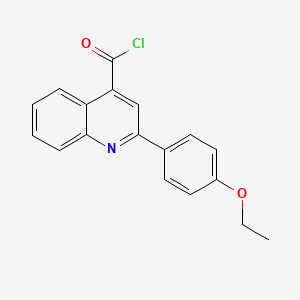
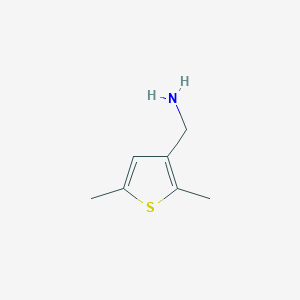
![Ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B1393866.png)

